2,2,2-三氯-1-(2-氯苯基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

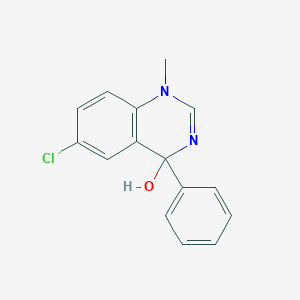

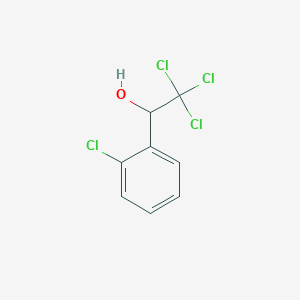

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol, commonly referred to as 2,2,2-TCE, is an organic compound with a wide range of applications in scientific research. It is primarily used as a reagent in organic synthesis and as a solvent for a variety of reactions. 2,2,2-TCE is also used in the manufacture of pharmaceuticals, pesticides, and other industrial products. In addition, it has been used in the laboratory for a variety of biochemical and physiological studies.

科学研究应用

Use as an Insecticide

Field

Chemistry, Agriculture

Application

“2,2,2-Trichloro-1-(2-chlorophenyl)ethanol” is also known as Dicofol . It is an organochlorine insecticide that is chemically related to DDT . It is very effective against spider mites .

Results or Outcomes

While effective as a pesticide, Dicofol is known to be harmful to aquatic animals and can cause eggshell thinning in various species of birds . Its production and use is banned internationally under the Stockholm Convention .

Synthesis and Properties

Field

Chemistry

Application

“2,2,2-Trichloro-1-(2-chlorophenyl)ethanol” is synthesized from technical DDT . It is a white crystalline solid in its pure form, but technical Dicofol is a red-brown or amber viscous liquid with an odor like fresh-cut hay .

Method of Application

During the synthesis, DDT is first chlorinated to an intermediate, Cl-DDT, followed by hydrolyzing to Dicofol .

Results or Outcomes

The product is stable under cool and dry conditions, is practically insoluble in water but soluble in organic solvents . It has a melting point of 78.5 - 79.5 °C for pure Dicofol, and 50 °C for technical Dicofol .

Use in Early Discovery Research

Field

Chemistry, Research and Development

Application

“2,2,2-Trichloro-1-(2-chlorophenyl)ethanol” is provided to early discovery researchers as part of a collection of unique chemicals .

Results or Outcomes

The outcomes can vary widely depending on the specific research context. However, it’s important to note that Sigma-Aldrich does not collect analytical data for this product .

Electrocatalytic Reduction

Field

Electrochemistry

Application

“2,2,2-Trichloro-1-(2-chlorophenyl)ethanol” can be involved in electrocatalytic reduction processes .

Method of Application

The specific methods of application can vary depending on the research context. In general, electrocatalytic reduction involves the use of an electrocatalyst to enhance the rate of a reduction reaction.

Results or Outcomes

The decrease in Gibbs free energy (ΔG) implies that electrocatalysis is more kinetically favorable compared to direct electrochemical activation of carbon–halogen bonds .

Environmental Bioremediation

Field

Environmental Science, Biotechnology

Application

“2,2,2-Trichloro-1-(2-chlorophenyl)ethanol” is a persistent organochlorine insecticide that can accumulate in the environment . Bioremediation strategies are being explored to degrade this compound and mitigate its environmental impact .

Method of Application

Bioremediation typically involves the use of microorganisms to degrade environmental pollutants. The specific methods can vary depending on the research context and the specific characteristics of the pollutant.

Results or Outcomes

While bioremediation strategies for Dicofol are still under investigation, it’s important to note that the degradation of Dicofol and similar compounds can be a complex process that depends on a variety of factors .

Use as a Protecting Group in Organic Synthesis

Field

Organic Chemistry

Application

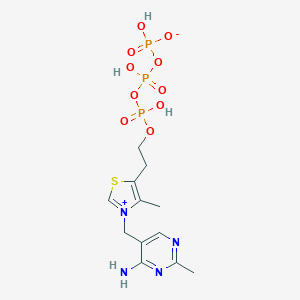

The 2,2,2-Trichloroethyl (TCE) moiety of “2,2,2-Trichloro-1-(2-chlorophenyl)ethanol” is used as a protecting group for acids, acetals, and also phosphoryl groups of nucleotides .

Method of Application

In organic synthesis, protecting groups are used to temporarily mask reactive groups to prevent unwanted reactions. The TCE group can be easily added and removed, making it a useful tool in complex synthesis procedures .

Results or Outcomes

The use of TCE as a protecting group can greatly enhance the efficiency and selectivity of organic synthesis procedures .

属性

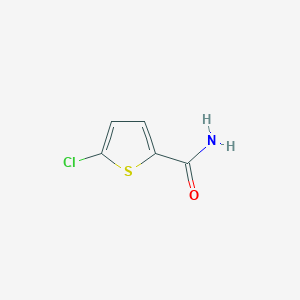

IUPAC Name |

2,2,2-trichloro-1-(2-chlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMLFQVQUCIPIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(Cl)(Cl)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol | |

CAS RN |

10291-39-1 |

Source

|

| Record name | NSC5655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)